2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione
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Overview
Description
2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione is a complex organic compound that belongs to the class of pyrrolo[3,4-a]carbazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione typically involves multistep organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole structure . This is followed by further cyclization and functionalization steps to introduce the hydroxyethyl and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can lead to the formation of a ketone derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription . The compound’s hydroxyethyl group enhances its binding affinity to DNA, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
7-methoxytetrahydropyrrolo[3,4-a]carbazole-1,3-dione: Similar in structure but with a methoxy group instead of a hydroxyethyl group.
N-isoindoline-1,3-dione derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Uniqueness
2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione is unique due to its specific substituents, which enhance its biological activity and binding affinity to DNA. This makes it a valuable compound for research in medicinal chemistry and drug development .
Properties
CAS No. |
22293-97-6 |
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Molecular Formula |
C22H16N2O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione |
InChI |
InChI=1S/C22H16N2O3/c25-11-10-24-21(26)18-15(13-6-2-1-3-7-13)12-16-14-8-4-5-9-17(14)23-20(16)19(18)22(24)27/h1-9,12,23,25H,10-11H2 |
InChI Key |
GUCGJFGENQMUDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C4C(=C2)C5=CC=CC=C5N4)C(=O)N(C3=O)CCO |
Origin of Product |
United States |
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